molecular formula C18H24O6 B14484531 Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 64386-67-0

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B14484531
CAS No.: 64386-67-0
M. Wt: 336.4 g/mol
InChI Key: CRSJEOIDRSWKEH-UHFFFAOYSA-N
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Description

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound with a unique structure that combines elements of furan, ethylene glycol, and tricyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride (furan-2,5-dione), followed by subsequent reactions to introduce the ethylene glycol moiety and form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and room temperature reactions are often preferred to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and tricyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dione: A simpler compound that forms the basis for the synthesis of the target compound.

    2-(2-hydroxyethoxy)ethanol: A component of the target compound with applications in various fields.

    Tricyclo[5.2.1.02,6]deca-3,8-diene: A tricyclic compound with unique properties.

Uniqueness

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combination of furan, ethylene glycol, and tricyclic systems, which confer distinct chemical and physical properties not found in simpler compounds .

Properties

CAS No.

64386-67-0

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.C4H2O3.C4H10O3/c1-2-9-7-4-5-8(6-7)10(9)3-1;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-2,4-5,7-10H,3,6H2;1-2H;5-6H,1-4H2

InChI Key

CRSJEOIDRSWKEH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C=C3.C1=CC(=O)OC1=O.C(COCCO)O

Related CAS

64386-67-0

Origin of Product

United States

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